Cas no 1247760-21-9 (Benzoic acid, 3-fluoro-4-(5-pyrimidinyl)-)

Benzoic acid, 3-fluoro-4-(5-pyrimidinyl)- 化学的及び物理的性質
名前と識別子
-
- Benzoic acid, 3-fluoro-4-(5-pyrimidinyl)-
- 3-Fluoro-4-(pyrimidin-5-yl)benzoic acid
- CS-0345267
- AKOS011779009
- 1247760-21-9
- EN300-745967
-
- インチ: 1S/C11H7FN2O2/c12-10-3-7(11(15)16)1-2-9(10)8-4-13-6-14-5-8/h1-6H,(H,15,16)
- InChIKey: RISNLYGFVWYWHL-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C1=CC=C(C2=CN=CN=C2)C(F)=C1
計算された属性
- せいみつぶんしりょう: 218.04915563g/mol
- どういたいしつりょう: 218.04915563g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 256
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 63.1Ų
じっけんとくせい
- 密度みつど: 1.381±0.06 g/cm3(Predicted)
- ふってん: 405.9±40.0 °C(Predicted)
- 酸性度係数(pKa): 3.47±0.10(Predicted)
Benzoic acid, 3-fluoro-4-(5-pyrimidinyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-745967-0.1g |
3-fluoro-4-(pyrimidin-5-yl)benzoic acid |
1247760-21-9 | 95% | 0.1g |
$678.0 | 2024-05-23 | |
Enamine | EN300-745967-0.25g |
3-fluoro-4-(pyrimidin-5-yl)benzoic acid |
1247760-21-9 | 95% | 0.25g |
$708.0 | 2024-05-23 | |
Enamine | EN300-745967-2.5g |
3-fluoro-4-(pyrimidin-5-yl)benzoic acid |
1247760-21-9 | 95% | 2.5g |
$1509.0 | 2024-05-23 | |
Enamine | EN300-745967-5.0g |
3-fluoro-4-(pyrimidin-5-yl)benzoic acid |
1247760-21-9 | 95% | 5.0g |
$2235.0 | 2024-05-23 | |
Enamine | EN300-745967-0.05g |
3-fluoro-4-(pyrimidin-5-yl)benzoic acid |
1247760-21-9 | 95% | 0.05g |
$647.0 | 2024-05-23 | |
Enamine | EN300-745967-0.5g |
3-fluoro-4-(pyrimidin-5-yl)benzoic acid |
1247760-21-9 | 95% | 0.5g |
$739.0 | 2024-05-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1415937-500mg |
3-Fluoro-4-(pyrimidin-5-yl)benzoic acid |
1247760-21-9 | 98% | 500mg |
¥21314.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1415937-1g |
3-Fluoro-4-(pyrimidin-5-yl)benzoic acid |
1247760-21-9 | 98% | 1g |
¥25874.00 | 2024-08-09 | |
Enamine | EN300-745967-10.0g |
3-fluoro-4-(pyrimidin-5-yl)benzoic acid |
1247760-21-9 | 95% | 10.0g |
$3315.0 | 2024-05-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1415937-250mg |
3-Fluoro-4-(pyrimidin-5-yl)benzoic acid |
1247760-21-9 | 98% | 250mg |
¥22136.00 | 2024-08-09 |
Benzoic acid, 3-fluoro-4-(5-pyrimidinyl)- 関連文献
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
Benzoic acid, 3-fluoro-4-(5-pyrimidinyl)-に関する追加情報
Benzoic acid, 3-fluoro-4-(5-pyrimidinyl)- (CAS No. 1247760-21-9): A Comprehensive Overview
Benzoic acid, 3-fluoro-4-(5-pyrimidinyl)-, identified by its CAS number 1247760-21-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of pyrimidine derivatives and exhibits a unique structural configuration that makes it a promising candidate for various applications, particularly in medicinal chemistry and drug development.
The molecular structure of Benzoic acid, 3-fluoro-4-(5-pyrimidinyl)- consists of a benzoic acid core substituted with a fluorine atom at the 3-position and a 5-pyrimidinyl group at the 4-position. This specific arrangement imparts distinct chemical properties that enhance its reactivity and utility in synthetic chemistry. The presence of the fluorine atom, in particular, is known to influence the electronic distribution and metabolic stability of the molecule, making it an attractive scaffold for designing novel bioactive compounds.
In recent years, there has been a surge in research focused on developing new therapeutic agents with enhanced efficacy and reduced side effects. The structural features of Benzoic acid, 3-fluoro-4-(5-pyrimidinyl)- make it an ideal candidate for such endeavors. Studies have demonstrated its potential in inhibiting various biological targets, including enzymes and receptors involved in inflammatory pathways. This has led to its exploration as a lead compound in the development of drugs for conditions such as cancer, autoimmune diseases, and infectious disorders.
One of the most compelling aspects of Benzoic acid, 3-fluoro-4-(5-pyrimidinyl)- is its ability to modulate key signaling pathways through selective interaction with biological targets. The fluorine substituent enhances binding affinity by improving lipophilicity and metabolic stability, while the pyrimidinyl group provides a hinge region for further derivatization. This dual functionality has been exploited by researchers to design molecules with improved pharmacokinetic profiles and target specificity.
The compound has been extensively studied in vitro and in vivo, showcasing its potential as an anti-inflammatory agent. Preclinical studies have revealed that derivatives of Benzoic acid, 3-fluoro-4-(5-pyrimidinyl)- exhibit significant activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central mediators of inflammation. Additionally, its ability to inhibit Janus kinases (JAKs) has opened new avenues for treating chronic inflammatory diseases.
Another area where Benzoic acid, 3-fluoro-4-(5-pyrimidinyl)- has shown promise is in oncology research. The structural motif of this compound has been found to interact with various oncogenic pathways, making it a valuable tool for developing targeted therapies. Specifically, its derivatives have demonstrated efficacy in inhibiting tyrosine kinases and other enzymes involved in tumor growth and metastasis. These findings have prompted further investigation into its potential as an anticancer drug.
The synthesis of Benzoic acid, 3-fluoro-4-(5-pyrimidinyl)- involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the functionalization of benzoic acid followed by introduction of the fluorine atom and subsequent coupling with a pyrimidine moiety. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels.
The role of computational chemistry in optimizing the synthesis and properties of Benzoic acid, 3-fluoro-4-(5-pyrimidinyl)- cannot be overstated. Molecular modeling techniques have been instrumental in predicting the reactivity and binding affinity of this compound, allowing researchers to fine-tune its structure for better biological activity. These computational approaches have significantly reduced the time and cost associated with drug discovery by enabling virtual screening and rapid design iterations.
In conclusion, Benzoic acid, 3-fluoro-4-(5-pyrimidinyl)-, CAS no. 1247760-21-9, represents a fascinating example of how structural innovation can lead to novel therapeutic agents. Its unique combination of chemical features makes it a versatile scaffold for drug development across multiple therapeutic areas. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of the most challenging medical conditions faced today.
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